Physicochemical Differentiation: MW, logP, and tPSA Profile vs. Closest Thiazole and Tetrahydrobenzoxazole Analogs
The target compound (CAS 1334371-90-2) possesses a molecular weight of 307.26 g/mol, calculated logP of 2.92, and tPSA of 84 Ų, placing it within favorable oral drug-like chemical space (MW < 500, logP < 5, tPSA < 140 Ų) [1]. In direct comparison, the thiazole analog 1-(3,4-difluorobenzoyl)-N-(4,5-dimethylthiazol-2-yl)azetidine-3-carboxamide (CAS 1334372-02-9) carries a higher MW of 351.4 g/mol due to the dimethylthiazole substitution, which increases both lipophilicity and steric bulk [2]. The tetrahydrobenzoxazole analog (CAS 1448069-51-9) has an even larger MW of 361.3 g/mol, reflecting the fused cyclohexane ring . The isoxazole N-substituent in the target compound contributes 2 H-bond acceptors (ring O and N) with a smaller steric footprint compared to the dimethylthiazole (1 H-bond acceptor S, plus 2 N) or the tetrahydrobenzoxazole (fused bicyclic system), yielding a measurably different tPSA-to-MW ratio that influences passive permeability predictions [1][3].
| Evidence Dimension | Physicochemical profile (MW, logP, tPSA) |
|---|---|
| Target Compound Data | MW: 307.26 g/mol; calculated logP: 2.92; tPSA: 84 Ų; HBD: 2; HBA: 4; Rotatable bonds: 5 [1] |
| Comparator Or Baseline | Thiazole analog (CAS 1334372-02-9): MW 351.4 g/mol [2]; Tetrahydrobenzoxazole analog (CAS 1448069-51-9): MW 361.3 g/mol ; Acetyl analog (CAS 1421452-95-0): MW 209.20 g/mol, significantly lower logP expected due to polar acetyl group [4] |
| Quantified Difference | MW difference vs. thiazole analog: −44.1 g/mol (−12.6%); vs. tetrahydrobenzoxazole analog: −54.0 g/mol (−14.9%); vs. acetyl analog: +98.1 g/mol (+46.9%). logP difference vs. acetyl analog: estimated +1.5 to +2.0 log units (class-level estimate based on fragment contribution of 3,4-difluorobenzoyl vs. acetyl) [3] |
| Conditions | Computational prediction data from ZINC15 (logP calculated via commercial software); structural data from CIRS Group and Chemsrc vendor catalogs |
Why This Matters
For procurement in lead optimization programs, the target compound offers an intermediate MW–lipophilicity profile distinct from both smaller (acetyl) and larger (thiazole, tetrahydrobenzoxazole) analogs, enabling exploration of a differentiated physicochemical space without exceeding typical lead-like thresholds.
- [1] ZINC15 Database. Substance ZINC000009616485. MW: 307.256; logP: 2.924; tPSA: 84 Ų; HBD: 2; HBA: 4; Rotatable bonds: 5. View Source
- [2] CIRS Group. 1-(3,4-difluorobenzoyl)-N-(4,5-dimethylthiazol-2-yl)azetidine-3-carboxamide (CAS 1334372-02-9). MW: 351.4; Formula: C₁₆H₁₅F₂N₃O₂S. View Source
- [3] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. Rule-of-five framework. View Source
- [4] Chemsrc. 1-acetyl-N-(isoxazol-3-yl)azetidine-3-carboxamide (CAS 1421452-95-0). MW: 209.20; Formula: C₉H₁₁N₃O₃. View Source
